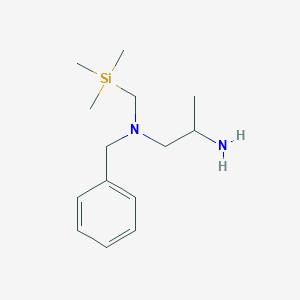
1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine
Übersicht
Beschreibung
“1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine” is a type of organosilicon reagent . It is also known as SLAP N-Bn-3Me-Pip Reagent . The empirical formula of this compound is C14H26N2Si and it has a molecular weight of 250.46 .
Chemical Reactions Analysis
The compound is used in the Silicon amine protocol (SLAP) to form N-unprotected piperazines in conjunction with aldehydes and ketones . This reaction is photocatalytic and uses Ir[(ppy)2 dtbbpy]PF6 as a cross-coupling agent . Heteroaromatic, aromatic, and aliphatic aldehydes are well tolerated in this reaction .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It should be stored at a temperature of -20°C . The exact physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine has been studied for its catalytic applications. For instance, Gao et al. (1999) investigated its use in asymmetric transfer hydrogenation of prochiral ketones using chiral ruthenium complexes. The study highlighted the synthesis of related compounds and their effectiveness as catalyst precursors, achieving up to 91% enantiomeric excess in specific reactions (Gao et al., 1999).
Inhibition of Arginine Methyltransferase
Therrien et al. (2009) identified this compound as a potential inhibitor for co-activator associated arginine methyltransferase 1 (CARM1). Their research suggested improvements in potency, clearance, volume of distribution, and half-lives of these inhibitors (Therrien et al., 2009).
Coordination Chemistry
The compound has been explored in the field of coordination chemistry. Montazerozohori et al. (2011) synthesized complexes of Zn(II) and Hg(II) with Schiff bases ligands derived from propane-1,2-diamine, demonstrating pseudo-tetrahedral geometry around the metal center in these complexes (Montazerozohori et al., 2011).
Synthesis and Characterization of Polymers
The compound has been used in the synthesis of polymers. Nasr-Isfahani et al. (2009) reported the synthesis of new polyamides using 1,3-(4-carboxy phenoxy) propane and aromatic diamines, where propane-1,2-diamine played a crucial role (Nasr-Isfahani et al., 2009).
Molecular Interactions in Atmospheric Sciences
Elm et al. (2016) investigated the molecular interactions between methyl-substituted N,N,N',N'-ethylenediamines, propane-1,3-diamine, butane-1,4-diamine, and sulfuric acid, providing insights into atmospheric chemistry and new particle formation (Elm et al., 2016).
Applications in Organic Synthesis
Research has also focused on the use of 1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine in organic synthesis. Saito and Fu (2007) highlighted its role as an effective ligand in metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature (Saito & Fu, 2007).
Structural and Thermal Analysis
The compound's utility in structural and thermal analysis of materials is also notable. Shukkur (2009) conducted a study on the condensation of formaldehyde with propane-1,3-diamine, elucidating the structures of the resulting products (Shukkur, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-N-benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2Si/c1-13(15)10-16(12-17(2,3)4)11-14-8-6-5-7-9-14/h5-9,13H,10-12,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETABIQTJHAXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)C[Si](C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



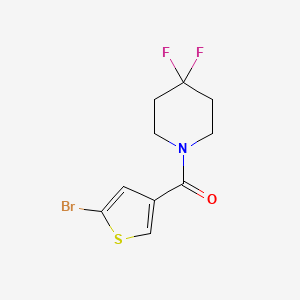
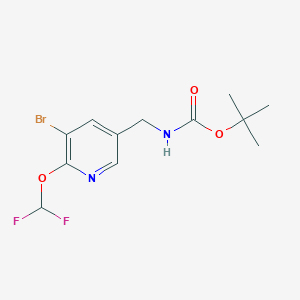
![6-Iodo-8-phenylimidazo[1,2-a]pyrazine](/img/structure/B1415796.png)
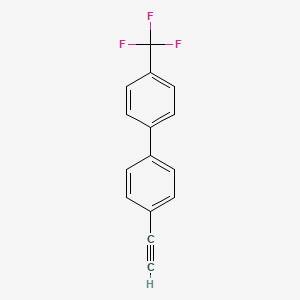
![Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1415800.png)

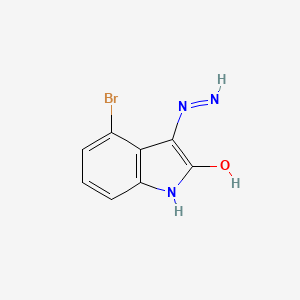
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine](/img/structure/B1415803.png)

![Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1415806.png)
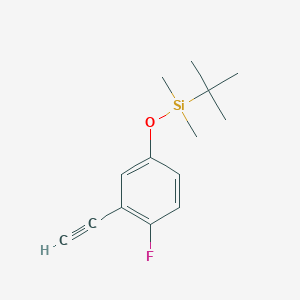
![Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B1415808.png)
![2-[4-(Benzyloxy)phenoxy]ethanamine hydrochloride](/img/structure/B1415810.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1415812.png)